molecular formula C13H9FN2O3 B8790863 Benzamide, N-(3-nitrophenyl)-4-fluoro-

Benzamide, N-(3-nitrophenyl)-4-fluoro-

Cat. No. B8790863
M. Wt: 260.22 g/mol
InChI Key: YVWSFJPMKQLACJ-UHFFFAOYSA-N
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Patent
US08466180B2

Procedure details

4-Fluoro-N-(3-nitro-phenyl)-benzamide (10.0 g, 36.2 mmol) (Example I5) was dissolved in isopropanol (150 ml) and tin chloride (24.7 g, 130.3 mmol) was added. The mixture was cooled to 0° C. and a solution of concentrated hydrochloric acid (20 ml) was added slowly. The reaction mixture was stirred at 80° C. for 2 hours. Then ⅓ of the total volume of isopropanol was evaporated. Water (200 ml) was added to the concentrated mixture and a solution of aqueous sodium hydroxide (4N) was added to adjust the pH to 7-8. The phases were separated and the aqueous phase was extracted three times with ethyl acetate (200 ml). The combined organic extracts were dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate) to give N-(3-amino-phenyl)-4-fluoro-benzamide (5 g, 60% yield). 1H-NMR (CDCl3, 400 MHz): 7.93 (m, 2H), 7.27 (t, 2H), 7.01 (m, 1H), 6.89 (t, 1H), 6.78 (d, 1H), 5.01 (s, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)=[O:7])=[CH:4][CH:3]=1.[Sn](Cl)(Cl)(Cl)Cl.Cl>C(O)(C)C>[NH2:15][C:11]1[CH:10]=[C:9]([NH:8][C:6](=[O:7])[C:5]2[CH:18]=[CH:19][C:2]([F:1])=[CH:3][CH:4]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C1
Step Two
Name
tin chloride
Quantity
24.7 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then ⅓ of the total volume of isopropanol was evaporated
ADDITION
Type
ADDITION
Details
Water (200 ml) was added to the concentrated mixture
ADDITION
Type
ADDITION
Details
a solution of aqueous sodium hydroxide (4N) was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with ethyl acetate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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